tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities. This compound features a pyrazolo ring system fused to a pyridine, with bromine and tert-butyl groups contributing to its reactivity and solubility properties.
The compound can be synthesized from commercially available starting materials, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine. It is primarily produced in laboratory settings for research purposes and can be sourced from various chemical suppliers.
This compound is classified under:
The synthesis of tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.
The molecular structure of tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be represented as follows:
The compound's structural data includes:
tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo several chemical transformations:
These reactions are typically conducted under controlled laboratory conditions to optimize yields and minimize by-products.
The mechanism of action of tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific biological targets:
This mechanism highlights its potential therapeutic applications in cancer treatment due to its ability to modulate cell signaling.
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 344.14 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are critical for understanding the behavior of the compound in various chemical environments.
tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal research, showcasing its relevance in developing new therapeutic agents.
Halogenation is fundamental for introducing reactivity into the pyrazolo[3,4-b]pyridine scaffold, enabling downstream derivatization crucial for pharmaceutical development. The core exhibits distinct reactivity patterns: electrophilic substitution favors the electron-deficient pyridine ring (C5/C6 positions), while the electron-rich pyrazole ring (C3/C4) is amenable to electrophilic attack under controlled conditions. Nucleophilic halogenation (e.g., halogen-metal exchange) is also viable at C5 if pre-halogenated. The synthesis of the target tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically employs a sequential halogenation approach. An initial bromination or iodination installs a halogen at C5, often on a preformed N1-Boc-protected precursor. This is frequently followed by functionalization at C3. Introducing the bromomethyl group specifically at C3 usually involves bromination of a pre-existing methyl group, a critical transformation discussed in detail in section 1.2. Common halogenating agents include bromine (Br₂), N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and phosphorus oxybromide (POBr₃), chosen based on the required regioselectivity and functional group tolerance [4] [7].
Table 1: Common Halogenating Agents for Pyrazolo[3,4-b]pyridine Functionalization
Agent | Primary Use | Typical Position Targeted | Notes |
---|---|---|---|
NBS (N-Bromosuccinimide) | Radical Bromination, Electrophilic Bromination | C3 (Alkyl side chain), C6 | Preferred for benzylic bromination (e.g., -CH₃ to -CH₂Br). Can require light or peroxides for radical initiation. |
NIS (N-Iodosuccinimide) | Electrophilic Iodination | C5, C3 | Highly effective for regioselective C5 iodination on Boc-protected cores [1] [5] [7]. |
Br₂ (Bromine) | Electrophilic Bromination | C5, C6 | Can be less selective than NBS/NIS; risk of dibromination or side reactions. |
POBr₃ (Phosphorus Oxytribromide) | Nucleophilic Bromination (Halex) | C2 (if leaving group present) | Less common for this core; used for converting C=O to C-Br at C4/C6 if oxo tautomer present. |
Achieving precise regiocontrol during halogenation at C5 and the benzylic position of a C3-methyl group is paramount for synthesizing the target compound.
Table 2: Regioselective Bromination Strategies for Key Positions
Position | Precursor Requirement | Preferred Reagent/Conditions | Key Mechanistic Pathway | Role of Boc Group |
---|---|---|---|---|
C5 (Halogen) | Unsubstituted or deactivated C5 | NIS, DMF, RT-60°C [1] [5] [7] | Electrophilic Aromatic Substitution (SₑAr) | Blocks N1, prevents side reactions, stabilizes core tautomer. |
C3 (-CH₃) | 3-Methylpyrazolopyridine (e.g., tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate) | NBS (1.05-1.2 eq), AIBN or hv, CCl₄/ClPh, reflux [3] [4] | Free Radical Substitution | Stable under radical conditions; maintains core integrity. |
C3 (-CH₂Br) | 3-Methylpyrazolopyridine | NBS (Controlled stoichiometry), AIBN/hv, CCl₄/ClPh, reflux | Free Radical Substitution | Provides stability during potentially harsh radical reaction. |
The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the pyrazole nitrogen (N1) during the synthesis of the target bromomethylbromopyrazolopyridine. Its selection and properties profoundly impact the synthesis:
Table 3: Stability Profile of N1-Boc Protection in Pyrazolo[3,4-b]pyridine Synthesis
Reaction Condition Type | Example Conditions | Boc Stability | Notes |
---|---|---|---|
Acidic (Cleavage) | TFA (20-50%) in DCM, RT; HCl (4M) in Dioxane, RT | Unstable | Clean removal; essential for deprotection. Alkyl/aryl bromides stable. |
Basic | Aq. Na₂CO₃, NaHCO₃; Et₃N, Pyridine; NaOH (aq, mild) | Stable | Allows workup and coupling reactions under basic conditions. |
Nucleophilic | Boronic Acids (Suzuki); Amines (Buchwald-Hartwig) | Stable | Enables key C-C and C-N bond formations on the core. |
Radical | NBS, hv/AIBN, CCl₄, reflux | Stable | Critical for selective benzylic bromination at C3. |
Oxidative | O₂ atmosphere; Peroxides (avoided) | Moderate | Generally stable, but strong oxidants can degrade Boc. Usually avoided. |
Reductive | H₂/Pd-C (cautious); SnCl₂; Zn | Conditional | Can be stable under mild reduction (e.g., nitro reduction with Ni-boride [9]). Risk of cleavage or dehalogenation under H₂/Pd-C. |
The presence of both a C5-aryl bromide and a C3-bromomethyl group in tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate makes it an exceptionally versatile platform for derivatization via transition metal-catalyzed cross-coupling reactions, crucial for generating diverse libraries for biological screening, particularly in kinase inhibitor discovery [6] [7] [8].
Table 4: Catalytic Derivatization Pathways Enabled by Key Halogens
Reactive Site | Reaction Type | Catalyst System | Coupling Partner | Product Functionality | Notes |
---|---|---|---|---|---|
C5 (Aryl Br) | Suzuki-Miyaura (C-C) | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2; Base (K₂CO₃, Cs₂CO₃) | R-B(OH)₂, R-Bpin (Ar, Het, Vinyl) | 5-Aryl, 5-Het, 5-Vinyl | Highly reliable; orthogonal to C3-BrCH₂ and Boc. Sequential coupling possible [6] [7]. |
C5 (Aryl Br) | Buchwald-Hartwig (C-N) | Pd₂(dba)₃/Pd(OAc)₂ + XPhos/BINAP; NaO^tBu/Cs₂CO₃ | R-NH₂, R₂NH (Amine) | 5-Amino, 5-(Alkyl/aryl amino) | Critical for introducing H-bond acceptors/donors. Boc stable [7] [8]. |
C3 (BrCH₂) | Nucleophilic Substitution (Sₙ2 - C-N) | None or CuI (for azide) | NaN₃, R-NH₂, R₂NH, R-NH-Ar | 3-Azidomethyl, 3-(Aminomethyl) | High-yielding, mild conditions. Azide enables click chemistry. Cu required for CuAAC [3] [4]. |
C3 (BrCH₂) | Nucleophilic Substitution (Sₙ2 - C-O) | None | R-ONa, R-COO⁻ | 3-Alkoxymethyl, 3-(Ester) | Useful for introducing ethers or carboxylate esters. |
(Potential) C3 (BrCH₂) | Pd-Catalyzed Amination | Pd/Cu + Specialized Ligands | R-NH₂ | 3-(Aminomethyl) | Less common; direct Sₙ2 often preferred due to simplicity. |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1